

Introduction: Situating 1,2,4-Tribromo-5-fluorobenzene in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2,4-Tribromo-5-fluorobenzene

Cat. No.: B3057088

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1,2,4-Tribromo-5-fluorobenzene is a polyhalogenated aromatic compound featuring a benzene ring substituted with three bromine atoms and one fluorine atom. Such compounds are of significant interest to researchers in medicinal chemistry, materials science, and agrochemicals. The specific arrangement of halogens on the aromatic core imparts unique electronic properties, lipophilicity, and reactivity, making it a potentially valuable building block for the synthesis of more complex molecules. The bromine atoms can serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, while the fluorine atom can influence the molecule's metabolic stability, binding affinity, and pharmacokinetic properties in biologically active compounds.

This guide provides a comprehensive overview of the known and predicted properties of **1,2,4-Tribromo-5-fluorobenzene**, offering a technical resource for scientists and professionals. Due to the limited availability of specific experimental data for this particular isomer in peer-reviewed literature, this document integrates established chemical principles and data from structurally related compounds to provide a robust and scientifically grounded perspective.

Molecular Structure and Identification

The fundamental identity of a chemical compound is established by its structure and unique identifiers.

Caption: Chemical structure of **1,2,4-Tribromo-5-fluorobenzene**.

Table 1: Compound Identification

Identifier	Value	Reference
CAS Number	7655-70-1	[1][2]
Molecular Formula	C ₆ H ₂ Br ₃ F	[3]
Molecular Weight	332.79 g/mol	[3]
IUPAC Name	1,2,4-Tribromo-5-fluorobenzene	

| Canonical SMILES| C1=C(C(=C(C=C1F)Br)Br)Br | |

Physical and Chemical Properties

Experimental data on the physical properties of **1,2,4-tribromo-5-fluorobenzene** are not widely available. However, properties can be estimated based on trends observed in related polyhalogenated aromatic compounds. It is expected to be a solid at room temperature with low solubility in water and good solubility in common organic solvents.

Table 2: Physical and Chemical Properties

Property	Value	Notes
Melting Point	Data not available	Expected to be a crystalline solid. A related isomer, 1,2,5-tribromo-3-fluorobenzene, has a melting point of 41 °C.[3]
Boiling Point	Data not available	Expected to be high due to the high molecular weight. The isomer 1,2,5-tribromo-3-fluorobenzene has a boiling point of 268.5 °C.[3]
Density	Data not available	Expected to be significantly denser than water.
Appearance	Data not available	A related isomer, 1,2,3-tribromo-5-fluorobenzene, is described as pink to brownish shiny small needles.[4]
Solubility	Insoluble in water; Soluble in organic solvents (e.g., Toluene, Dichloromethane, THF)	Typical for polyhalogenated aromatic hydrocarbons.[5]

| XLogP3-AA | 4.1 | This computed value indicates high lipophilicity.[3] |

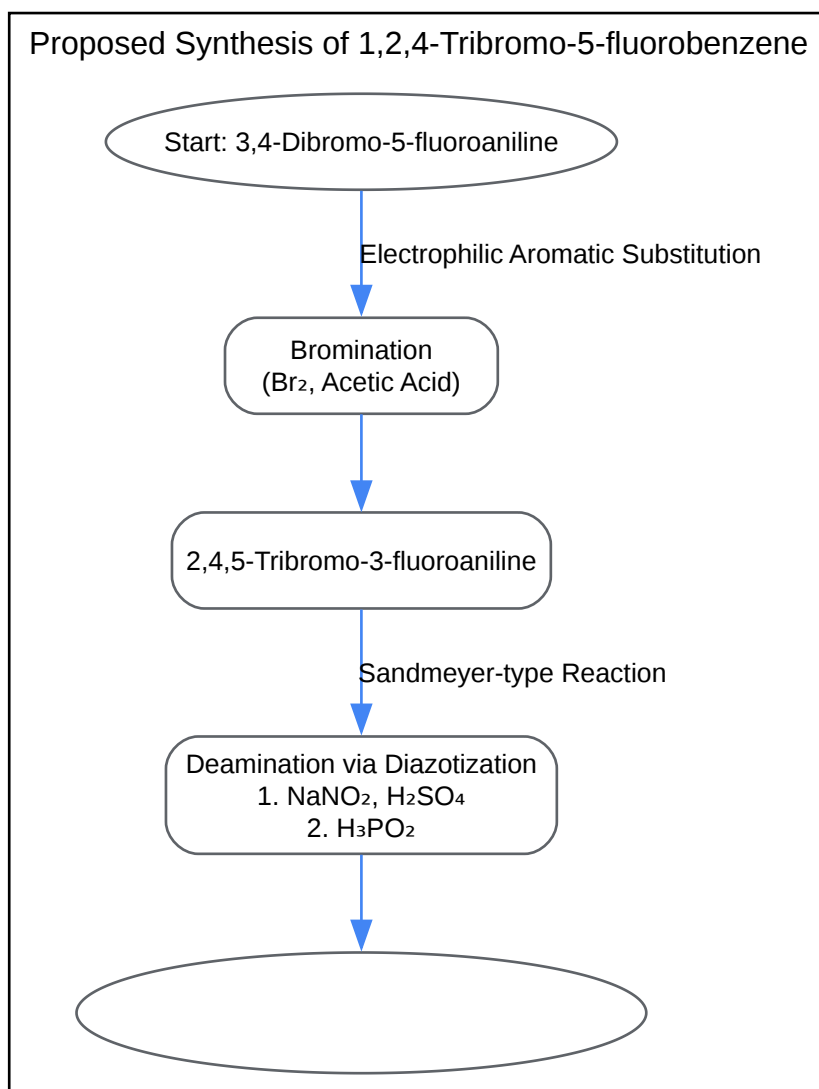
Synthesis and Purification

While a specific, peer-reviewed synthesis for **1,2,4-tribromo-5-fluorobenzene** is not readily found, a plausible route can be designed based on established methods for halogenating aromatic rings. A common approach is the electrophilic bromination of a fluorinated benzene precursor.

Proposed Synthetic Pathway: Electrophilic Bromination

The most direct conceptual pathway is the exhaustive bromination of 4-fluoroaniline, followed by deamination. An alternative involves the direct bromination of fluorobenzene, though

controlling the regioselectivity to obtain the desired 1,2,4,5-substitution pattern would be challenging and likely result in a mixture of isomers. A more controlled synthesis might start from a pre-functionalized aniline.



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Caption: A plausible synthetic workflow for **1,2,4-tribromo-5-fluorobenzene**.

Experimental Protocol: General Electrophilic Bromination

This protocol is a generalized procedure based on the bromination of anilines. Causality: The amino group is a strong activating group, directing the incoming electrophiles (bromine) to the ortho and para positions. Acetic acid serves as a polar protic solvent.

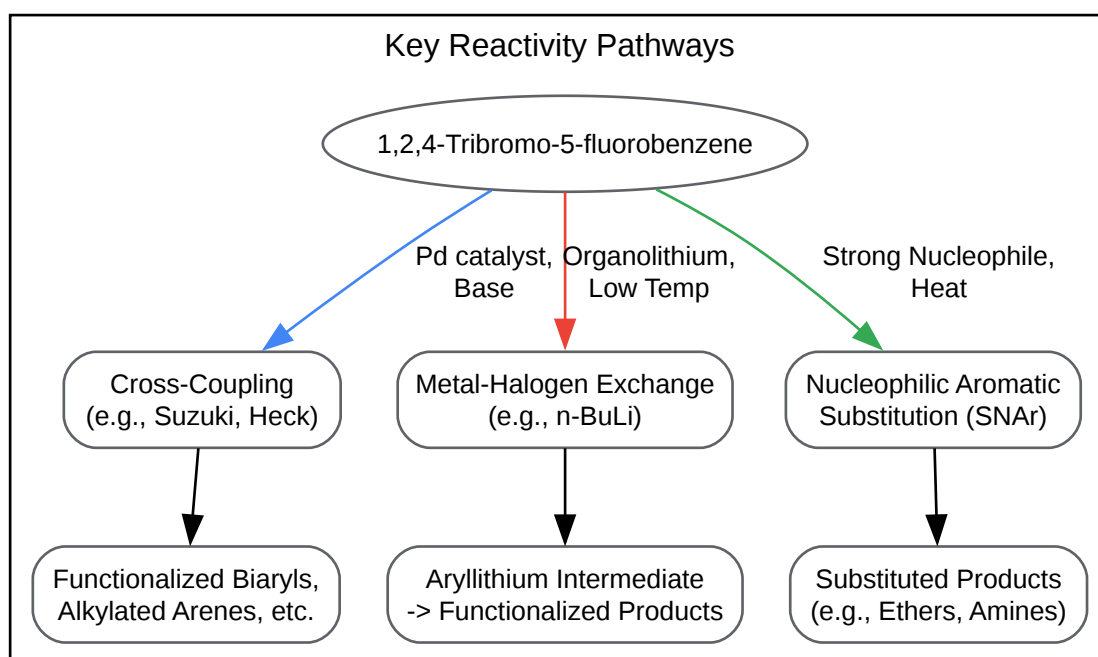
- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve the starting aniline in glacial acetic acid.
- **Bromine Addition:** Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine (e.g., 3 equivalents) dissolved in acetic acid via the dropping funnel. Maintain the temperature below 10 °C.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.
- **Workup:** Pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to quench excess bromine. Neutralize the solution with a base (e.g., NaOH solution) and extract the product with an organic solvent like ethyl acetate or dichloromethane.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Potential Applications

The reactivity of **1,2,4-tribromo-5-fluorobenzene** is dictated by the interplay of its halogen substituents.

- **Metal-Halogen Exchange:** The bromine atoms, particularly those at positions 1 and 4, are susceptible to metal-halogen exchange with organolithium reagents (e.g., n-BuLi) at low temperatures. This generates a highly reactive aryllithium species that can be quenched with various electrophiles to introduce new functional groups.
- **Cross-Coupling Reactions:** The C-Br bonds are excellent substrates for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the formation of C-C, C-N, and C-O bonds, making this compound a valuable scaffold for building complex molecular architectures.

- Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the four halogens activates the ring towards nucleophilic attack. The fluorine atom, being the most electronegative, could potentially be displaced by strong nucleophiles under forcing conditions, although C-F bonds are generally robust.
- Electrophilic Aromatic Substitution (SEA_r): The benzene ring is strongly deactivated by the inductive effect of the halogens, making further electrophilic substitution difficult.[6]



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Caption: Potential reaction pathways for **1,2,4-tribromo-5-fluorobenzene**.

Due to its polyfunctional nature, **1,2,4-tribromo-5-fluorobenzene** is a prime candidate for use as an intermediate in the synthesis of:

- Pharmaceuticals: As a core scaffold for building molecules with potential therapeutic activity. [7]
- Advanced Materials: In the synthesis of flame retardants, liquid crystals, or organic electronic materials where heavy atoms and fluorine substitution are desirable.[7]
- Agrochemicals: As a precursor to complex pesticides and herbicides.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, its structure allows for the prediction of key spectroscopic features.

Table 3: Predicted Spectroscopic Data

Technique	Expected Features
^1H NMR	Two signals in the aromatic region (approx. 7.0-8.0 ppm), each appearing as a doublet or doublet of doublets due to coupling with the adjacent fluorine and potentially long-range proton-proton coupling.
^{13}C NMR	Six distinct signals for the aromatic carbons. The carbon attached to fluorine will show a large one-bond C-F coupling constant ($^1J_{\text{CF}} \approx 240\text{-}260\text{ Hz}$). Carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings.
^{19}F NMR	A single resonance, likely appearing as a multiplet due to coupling with the two ortho protons. ^{[8][9]}
IR Spectroscopy	C-H stretching (aromatic) $> 3000\text{ cm}^{-1}$, C=C stretching (aromatic) in the $1400\text{-}1600\text{ cm}^{-1}$ region. Strong C-Br and C-F stretching bands in the fingerprint region ($< 1300\text{ cm}^{-1}$).

| Mass Spectrometry| A complex molecular ion (M^+) peak cluster due to the isotopic distribution of bromine (^{79}Br and ^{81}Br in an approx. 1:1 ratio). The presence of three bromine atoms will result in a characteristic M, M+2, M+4, M+6 pattern with relative intensities of approximately 1:3:3:1. |

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the structure and electronic environment of the nuclei (^1H , ^{13}C , ^{19}F) in a molecule.^[9] Deuterated solvents are used to avoid large solvent signals in ^1H NMR.

- **Sample Preparation:** Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- **Instrument Setup:** Insert the sample into the NMR spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.
- **Acquisition of ^1H Spectrum:** Acquire a standard one-dimensional ^1H NMR spectrum. A typical experiment involves a 30° or 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- **Acquisition of ^{13}C Spectrum:** Acquire a proton-decoupled ^{13}C NMR spectrum. This often requires a larger number of scans than ^1H NMR due to the low natural abundance of ^{13}C .
- **Acquisition of ^{19}F Spectrum:** Acquire a one-dimensional ^{19}F NMR spectrum. This nucleus is 100% abundant and highly sensitive. Proton-decoupling can be used to simplify the spectra.
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Safety and Handling

While specific toxicity data for **1,2,4-tribromo-5-fluorobenzene** is unavailable, it should be handled with the care afforded to all polyhalogenated aromatic compounds, which can be persistent and potentially toxic.^{[1][10]}

- **General Hazards:** May cause skin, eye, and respiratory tract irritation.^[11] The toxicological properties have not been fully investigated.
- **Personal Protective Equipment (PPE):**

- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
- Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a respirator may be necessary.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors.[\[11\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or the environment.

First Aid Measures:

- Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
- Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

1,2,4-Tribromo-5-fluorobenzene represents a chemical entity with considerable potential as a synthetic building block. Its polyhalogenated structure provides multiple reaction sites for diversification, making it an attractive intermediate for creating novel compounds in various fields of chemical research. While a comprehensive experimental characterization is yet to be published, this guide synthesizes the available information and established chemical principles to provide a solid foundation for researchers interested in exploring its chemistry. Prudent handling in a controlled laboratory setting is essential due to the unknown toxicological profile common to this class of compounds.

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- To cite this document: BenchChem. [Introduction: Situating 1,2,4-Tribromo-5-fluorobenzene in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3057088#physical-and-chemical-properties-of-1-2-4-tribromo-5-fluorobenzene]

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